molecular formula C21H24BrN3O2 B239752 2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Katalognummer B239752
Molekulargewicht: 430.3 g/mol
InChI-Schlüssel: BNXKBZIAYJYTRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Wirkmechanismus

The mechanism of action of 2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been shown to modulate dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to modulate dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in laboratory experiments is its ability to modulate dopamine and serotonin receptors, which are involved in various physiological and pathological processes. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may affect the results of the experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One of the future directions is the study of its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in cancer therapy. Furthermore, the development of more efficient and less toxic synthesis methods for this compound may facilitate its use in laboratory experiments and potential clinical applications.

Synthesemethoden

2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide can be synthesized using different methods, including the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2-bromobenzoyl chloride in the presence of a base. The reaction yields 2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide as a white solid with a high yield.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and psychiatry. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been studied for its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease, due to its ability to modulate dopamine and serotonin receptors. Furthermore, it has been shown to have potential antidepressant and anxiolytic effects, making it a potential candidate for psychiatric treatment.

Eigenschaften

Produktname

2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Molekularformel

C21H24BrN3O2

Molekulargewicht

430.3 g/mol

IUPAC-Name

2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C21H24BrN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)17-9-7-16(8-10-17)23-20(26)18-5-3-4-6-19(18)22/h3-10,15H,11-14H2,1-2H3,(H,23,26)

InChI-Schlüssel

BNXKBZIAYJYTRJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Kanonische SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.